Ethane-1,2-diyl bis(carbamoylcarbamate)
Description
Properties
CAS No. |
88795-45-3 |
|---|---|
Molecular Formula |
C6H10N4O6 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate |
InChI |
InChI=1S/C6H10N4O6/c7-3(11)9-5(13)15-1-2-16-6(14)10-4(8)12/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |
InChI Key |
RXJORXRSKQNLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)NC(=O)N)OC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The compound features a central ethane-1,2-diyl group (-CH₂-CH₂-) bridged by two oxygen atoms, each linked to a carbamoylcarbamate moiety. The IUPAC name, 2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate, reflects its bifunctional carbamate-urea hybrid structure. Key properties include:
Synthetic Methodologies
Direct Carbamoylation of Ethylene Glycol
This one-pot method employs carbamoyl chloride derivatives under catalytic conditions:
Zinc Chloride-Catalyzed Protocol
Reagents :
- Ethylene glycol (1 equiv)
- N,N'-Bis(chlorocarbonyl)urea (2 equiv)
- ZnCl₂ (10 mol%)
- Anhydrous toluene (solvent)
Procedure :
- Combine ethylene glycol, ZnCl₂, and toluene under nitrogen.
- Add N,N'-bis(chlorocarbonyl)urea dropwise at 25°C.
- Stir for 12 h at 110°C.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 7:3).
Outcome :
Mechanism :
ZnCl₂ activates the carbonyl group of the carbamoyl chloride, facilitating nucleophilic attack by ethylene glycol’s hydroxyl groups. Sequential substitution forms the bis-carbamoylcarbamate.
Phase-Transfer Catalyzed Synthesis
Reagents :
- Ethylene glycol (1 equiv)
- Cyanogen bromide (2.2 equiv)
- Sodium hydroxide (2.2 equiv)
- Dodecyltrimethylammonium chloride (5 mol%)
Procedure :
- Dissolve ethylene glycol and catalyst in dichloromethane.
- Add NaOH aqueous solution (35%) and cyanogen bromide at 60°C.
- Reflux for 8 h, separate organic layer, and crystallize from ethanol.
Outcome :
Stepwise Carbamoylation
Formation of Bis-carbamate Intermediate
Reagents :
- Ethylene glycol (1 equiv)
- Phosgene (2.1 equiv) in toluene
Procedure :
- Bubble phosgene into ethylene glycol at 0°C.
- Warm to 25°C, stir for 4 h.
- Evaporate excess phosgene to obtain bis-chloroformate intermediate.
Aminolysis with Urea
- Suspend bis-chloroformate in THF.
- Add urea (4 equiv) and triethylamine (2.2 equiv).
- Reflux for 6 h, filter, and recrystallize from acetonitrile.
Outcome :
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes reaction rate without decomposition |
| Solvent | Toluene or DCM | Enhances reagent solubility |
| Catalyst Load | 8–12 mol% ZnCl₂ | Balances activity vs. cost |
Key Finding : Reactions in toluene at 110°C with 10 mol% ZnCl₂ achieve 90% conversion in 10 h.
Industrial-Scale Protocol (Patent CN101863781A Adaptation)
Steps :
- Condensation : React ethylene glycol with N,N'-bis(nitrobenzoyl)carbamoyl chloride (1:2 mol ratio) in NaOH/phase-transfer catalyst system.
- Reduction : Hydrogenate intermediates with hydrazine hydrate/FeCl₃-activated carbon.
Outcome :
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors (e.g., Bruton’s tyrosine kinase) and neuroactive agents (e.g., rivastigmine analogs).
Coordination Chemistry
Derivatives with transition metals (Co, Ni) exhibit catalytic activity in oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diyl bis(carbamoylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethane-1,2-diol and carbamic acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding oxidized products.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ethane-1,2-diol and carbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamoylcarbamate derivatives.
Scientific Research Applications
Ethane-1,2-diyl bis(carbamoylcarbamate) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethane-1,2-diyl bis(carbamoylcarbamate) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated based on provided formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
